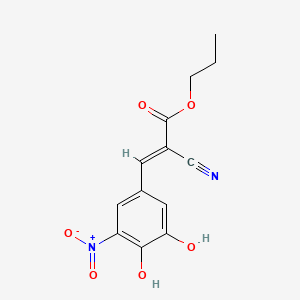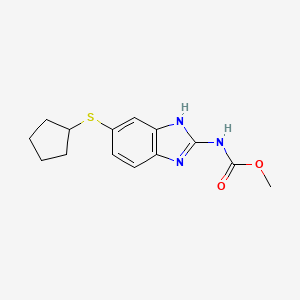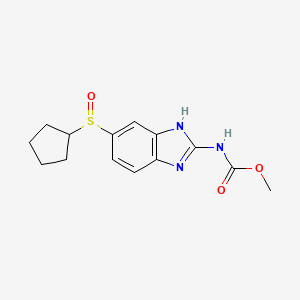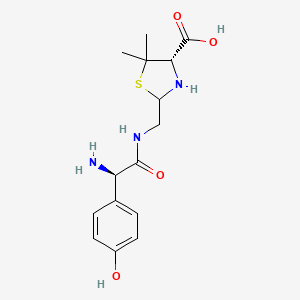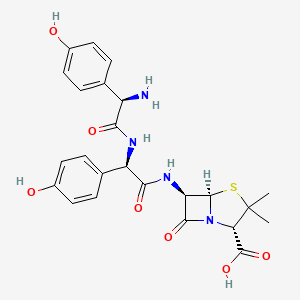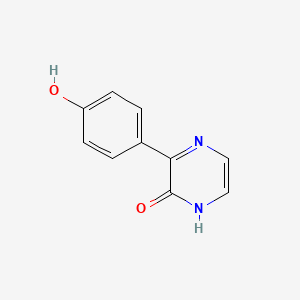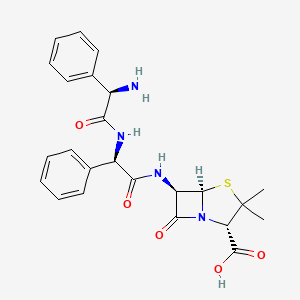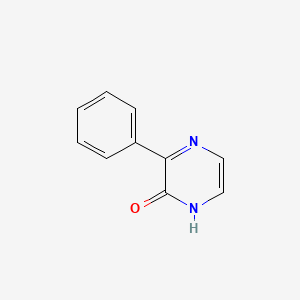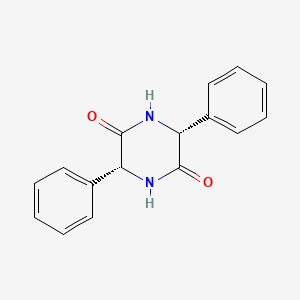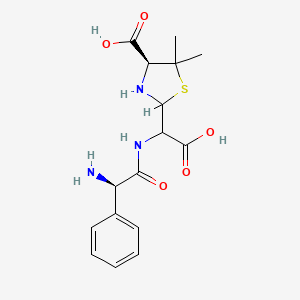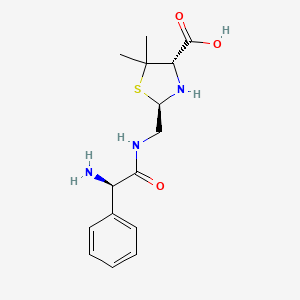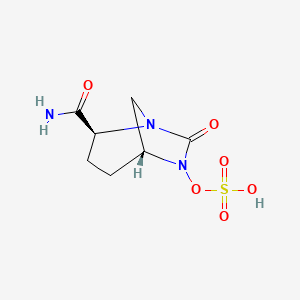
Cefdinir Impurity A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefdinir Impurity A is a synthetic compound that is used as an active pharmaceutical ingredient in certain drugs. It is a metabolite of Cefdinir, a semi-synthetic cephalosporin antibiotic. Cefdinir Impurity A is a major impurity of Cefdinir and is a major concern for drug manufacturers and regulatory agencies.
Wissenschaftliche Forschungsanwendungen
Impurity Characterization and Identification
Identification and Structural Elucidation : Rao et al. (2007) identified three unknown impurities in Cefdinir, including Cefdinir Impurity A. They utilized preparative high performance liquid chromatography (HPLC) and spectral data (NMR, IR, MS) for structural characterization (Rao et al., 2007).
LC-MS and Two-Dimensional Chromatographic Correlation : Chen et al. (2012) developed a novel analytical method using two-dimensional chromatographic correlation spectroscopy and LC-MS to identify impurity peaks in HPLC chromatograms of Cefdinir (Chen et al., 2012).
Impurity Effects on Drug Properties
Impact on Sterilization Processes : Singh et al. (2010) studied the impact of gamma radiation and electron beam on Cefdinir in solid state, analyzing the radiolytic degradation and formation of impurities, including Cefdinir Impurity A (Singh et al., 2010).
Quantitative Structure-Retention Relationships (QSRR) : Wang et al. (2015) established a QSRR model for Cefdinir impurities, which predicts chromatographic behavior of new impurities, potentially including Cefdinir Impurity A (Wang et al., 2015).
Enhanced Dissolution Rate and Antibacterial Activity : Bali et al. (2021) explored the use of nanographene oxide as a drug carrier to enhance the dissolution rate and antibacterial activity of Cefdinir, which could be relevant for formulations containing Cefdinir Impurity A (Bali et al., 2021).
HPLC Method for Determination : Xing-lin (2003) developed an HPLC method for determining Cefdinir and its related substances, which could be applied for monitoring the levels of Cefdinir Impurity A (Xing-lin, 2003).
Analytical and Bioavailability Studies
Electrochemistry and Determination Approaches : Taşdemir (2014) studied the oxidation and reduction behavior of Cefdinir through voltammetric and computational approaches, potentially useful for analyzing Cefdinir Impurity A (Taşdemir, 2014).
Transport Mechanisms in Kidney : Lepsy et al. (2003) investigated Cefdinir's renal transport mechanisms, which may be influenced by the presence of impurities like Cefdinir Impurity A (Lepsy et al., 2003).
Mass Spectral Profile for Impurities : Wang et al. (2015) developed a mass spectral profile for differentiating β-lactams from ring-opened impurities, which could be applicable to Cefdinir Impurity A (Wang et al., 2015).
Spray-Drying and SAS-Process : Park et al. (2010) researched the effects of micronization and amorphorization of Cefdinir on solubility and dissolution rate, which may be relevant for Cefdinir Impurity A (Park et al., 2010).
Eigenschaften
CAS-Nummer |
1450758-21-0 |
|---|---|
Produktname |
Cefdinir Impurity A |
Molekularformel |
C5H6N4O2S |
Molekulargewicht |
186.19 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamide; Cefdinir Impurity A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



